1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine
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Overview
Description
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFP is a thiazole-containing compound that has a trifluoromethyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine”, are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs, which include “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine”, have been approved by the FDA .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Fluoxetine
- Application : Fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family, is a derivative of “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine”. It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .
- Results : The thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques and evolved gas analysis .
Ubrogepant
- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
Sorafenib
properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-2-4(11)6-12-5(3-13-6)7(8,9)10/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBNIVEIOVCMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CS1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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